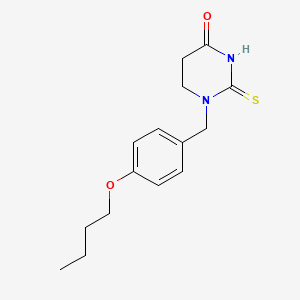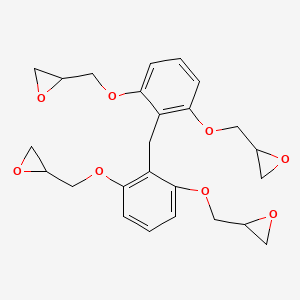
Sodium butyl trithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium butyl trithiocarbonate is an organosulfur compound that belongs to the class of trithiocarbonates. These compounds are characterized by the presence of three sulfur atoms bonded to a central carbon atom. This compound is particularly notable for its applications in various fields, including polymer chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium butyl trithiocarbonate can be synthesized through the nucleophilic addition of carbon disulfide to butyl halides in the presence of a base such as sodium hydroxide. The reaction typically involves refluxing the reactants in a polar solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate the use of heterogeneous catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium butyl trithiocarbonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to yield thiols and disulfides.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and tosylates are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include thiols, disulfides, sulfoxides, and sulfones .
Scientific Research Applications
Sodium butyl trithiocarbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium butyl trithiocarbonate exerts its effects involves the formation of a radical intermediate through the reversible addition of radicals to the sulfur atom. This intermediate can undergo β-scission to form new radicals and double bonds, facilitating various polymerization and substitution reactions . The molecular targets and pathways involved include thiocarbonyl groups and radical intermediates .
Comparison with Similar Compounds
- Dibenzyl trithiocarbonate
- Diethyl trithiocarbonate
- Dimethyl trithiocarbonate
Comparison: Sodium butyl trithiocarbonate is unique in its ability to form stable complexes with a wide range of reagents and its versatility in various chemical reactions. Compared to other trithiocarbonates, it offers enhanced reactivity and selectivity in polymerization processes .
Properties
CAS No. |
64773-45-1 |
|---|---|
Molecular Formula |
C5H9NaS3 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
sodium;butylsulfanylmethanedithioate |
InChI |
InChI=1S/C5H10S3.Na/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
LZIRVILXUYTMFW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCSC(=S)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)

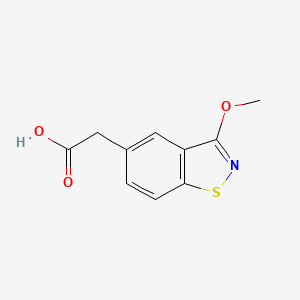
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)


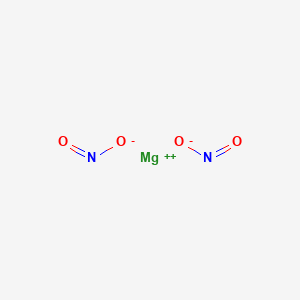

![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
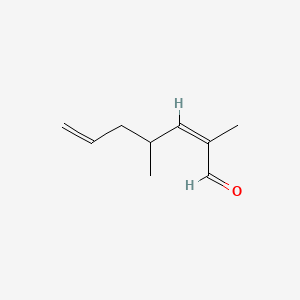
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
